Sodium sulfaclozine

概要

説明

Sodium Sulfaclozine, also known as Sulfachloropyrazine sodium, is an efficacious sulphonamide derivative with antibacterial and anticoccidial effects . It is commonly used for the treatment of various poultry diseases, particularly collibacteriosis, fowl cholera, and coccidiosis .

Synthesis Analysis

In the search for novel, metal-based drug complexes that may be of value as anticancer agents, five new transition metal complexes of sulfaclozine (SCZ) with Cu (II), Co (II), Ni (II), Zn (II), and Fe (II) were successfully synthesized . The chemical structure of each complex was characterized using elemental analysis (CHN), IR spectroscopy, UV–Vis spectroscopy, thermogravimetric analysis (TGA), and electronic paramagnetic resonance (EPR) spectroscopy .Molecular Structure Analysis

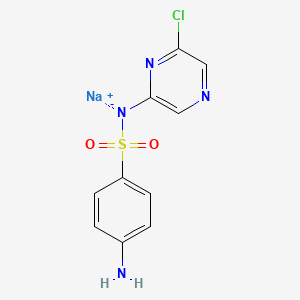

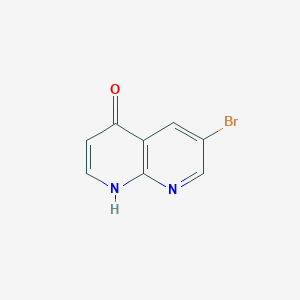

The molecular formula of Sodium Sulfaclozine is C10H8ClN4NaO2S . Its average mass is 306.704 Da and its monoisotopic mass is 305.995422 Da .Chemical Reactions Analysis

The donor atoms in Sodium Sulfaclozine were one sulfonyl oxygen atom and one pyrazine nitrogen atom, which associated with the metal ions to form a stable hexagonal coordination ring . The metal–ligand stability constant (K f) revealed that Cu (II) and Ni (II) have good coordination stability among the metal compounds .Physical And Chemical Properties Analysis

Sodium Sulfaclozine has a molecular formula of C10H8ClN4NaO2S . Its average mass is 306.704 Da and its monoisotopic mass is 305.995422 Da .科学的研究の応用

Environmental Decontamination

Sodium sulfaclozine: has been studied for its role in environmental decontamination, particularly in water treatment. Researchers have investigated the degradation of sulfaclozine in various advanced oxidation processes (AOPs), such as UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 systems . These studies are crucial for understanding how pharmaceutical contaminants like sulfaclozine can be effectively removed from natural waters, where they pose a risk due to their potential to induce bacterial resistance to antibiotics .

Veterinary Medicine

In the field of veterinary medicine, Sodium sulfaclozine is recognized for its effectiveness in treating and preventing coccidiosis, a parasitic disease affecting the intestinal tract of poultry . This application is significant for the poultry industry, as it helps control a disease that can lead to substantial economic losses.

Analytical Chemistry

The electrochemical behavior of Sodium sulfaclozine has been explored using voltammetric techniques. A study demonstrated the use of a sephadex-modified carbon paste electrode for the voltammetric determination of Sodium sulfaclozine, highlighting its potential for sensitive and rapid drug analysis in veterinary pharmaceutical formulations .

Pharmaceutical Analysis

Sodium sulfaclozine’s analytical applications extend to pharmaceutical analysis, where it can be quantified using various electrochemical methods. These methods offer advantages such as simplicity, rapidity, high sensitivity, and selectivity, which are essential for ensuring the quality and safety of veterinary drugs .

Antibacterial Research

As a sulfonamide antibacterial, Sodium sulfaclozine is of interest in antibacterial research. Its efficacy against bacterial infections in animals makes it a valuable compound for studying the mechanisms of antibacterial action and resistance .

Photochemical Studies

The interaction of Sodium sulfaclozine with photochemical reactive intermediates is another area of research. Understanding these interactions is important for optimizing AOPs and improving the degradation rates of pharmaceuticals in water treatment processes .

作用機序

Target of Action

Sodium Sulfaclozine primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .

Mode of Action

Sodium Sulfaclozine acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), which is a critical precursor in the synthesis of folic acid . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Sodium Sulfaclozine is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, Sodium Sulfaclozine disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption leads to a deficiency in folic acid, which is necessary for bacterial DNA synthesis and cell division .

Pharmacokinetics

They are distributed throughout all body tissues and fluids and are excreted primarily by the kidneys . The bioavailability of sulfonamides can be influenced by factors such as the drug formulation, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The primary result of Sodium Sulfaclozine’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, Sodium Sulfaclozine prevents bacteria from carrying out essential processes such as DNA synthesis and cell division . This leads to a halt in bacterial proliferation, aiding in the resolution of bacterial infections .

Action Environment

The action of Sodium Sulfaclozine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other medications, can also influence the pharmacokinetics and efficacy of Sodium Sulfaclozine .

Safety and Hazards

Sodium Sulfaclozine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUFFODHMKLSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945982 | |

| Record name | Sodium (4-aminobenzene-1-sulfonyl)(6-chloropyrazin-2-yl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium sulfaclozine | |

CAS RN |

23307-72-4 | |

| Record name | Sodium sulfaclozine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023307724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (4-aminobenzene-1-sulfonyl)(6-chloropyrazin-2-yl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-(6-chloropyrazinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFACLOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2DM5B10CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective was Sodium Sulfaclozine in treating chickens infected with Eimeria tenella compared to the control group?

A1: The study found that Sodium Sulfaclozine, administered at a concentration of 2 mL/L, was effective in mitigating the negative effects of Eimeria tenella infection in broiler chickens []. Infected chickens treated with Sodium Sulfaclozine showed significant improvements in oocyst count, liver enzyme levels (AST, ALT, ALP), kidney function markers (uric acid, creatinine), body weight gain, hematological parameters, and protein levels compared to the untreated infected control group. Histopathological examination of tissues also supported these findings [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)

![2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol](/img/structure/B1498876.png)